2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine
Overview
Description
2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine is a chemical compound with the molecular formula C12H12N2O . Its IUPAC name is 2-phenyl-4,5,6,7-tetrahydro-[1,3]oxazolo[5,4-c]pyridine .
Molecular Structure Analysis
The molecular structure of 2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine can be represented by the SMILES notation: C1CNCC2=C1N=C(O2)C3=CC=CC=C3 . This notation provides a way to describe the structure of a chemical compound in a linear format.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine include its molecular weight, which is 200.24 . The compound’s InChI key is SXYZBSCXNBPJKM-UHFFFAOYSA-N .Scientific Research Applications
Synthesis and Derivative Formation
The research on 2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine primarily focuses on its synthesis and the formation of novel derivatives. For instance, Palamarchuk et al. (2019) demonstrated the synthesis of previously unknown 2-aminomethyloxazolo[5,4-b]pyridine derivatives, highlighting the compound's utility in creating new chemical entities (Palamarchuk et al., 2019). Similarly, Clark et al. (1978) explored 2-(substituted phenyl)oxazolo[5,4-b]pyridines for their anti-inflammatory and analgesic activities, noting their potential as nonacidic anti-inflammatory agents without gastrointestinal irritation (Clark et al., 1978).
Structural Determination and Properties
The structural determination and properties of related compounds have also been a focus. Radinov et al. (1987) conducted a detailed analysis on 3-phenylpyrazolo[4,3-c]pyridine derivatives to establish their structural characteristics through NMR and theoretical calculations, contributing to the understanding of tautomeric systems and electronic properties (Radinov et al., 1987).
Chemical Rearrangement and Functionalization
Pshenichnyi and Mashenkov (1992) studied the synthesis and recyclization of specific oxazolo[5,4-c]pyridines, demonstrating the reversible rearrangement of these compounds, which could have implications for synthetic chemistry and material science (Pshenichnyi & Mashenkov, 1992). Flouzat et al. (1992) focused on the regioselective metalation and functionalization of phenyloxazolo[4,5-b]pyridines, showcasing the versatility of these compounds in organic synthesis through functionalization at specific positions (Flouzat et al., 1992).
Potential Applications in Material Science and Pharmacology
Furthermore, the exploration of these compounds extends to material science and pharmacological applications. The synthesis and evaluation of novel derivatives, such as those by Suresh et al. (2016), indicate significant antimicrobial activity, suggesting potential use in developing new antimicrobial agents (Suresh et al., 2016). The structural and photophysical properties of related derivatives, as investigated by Briseño-Ortega et al. (2018), highlight their applicability in organic semiconductors due to their favorable synthesis and optical properties (Briseño-Ortega et al., 2018).
Safety And Hazards
properties
IUPAC Name |
2-phenyl-4,5,6,7-tetrahydro-[1,3]oxazolo[5,4-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-2-4-9(5-3-1)12-14-10-6-7-13-8-11(10)15-12/h1-5,13H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVUBXVONZYCFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C(O2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679984 | |
Record name | 2-Phenyl-4,5,6,7-tetrahydro[1,3]oxazolo[5,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine | |
CAS RN |
885272-73-1 | |
Record name | 4,5,6,7-Tetrahydro-2-phenyloxazolo[5,4-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885272-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Phenyl-4,5,6,7-tetrahydro[1,3]oxazolo[5,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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